[2,4'-Bipyridine]-4-carboxylic acid

Catalog No.
S3379008
CAS No.
1214342-58-1
M.F
C11H8N2O2
M. Wt
200.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[2,4'-Bipyridine]-4-carboxylic acid

CAS Number

1214342-58-1

Product Name

[2,4'-Bipyridine]-4-carboxylic acid

IUPAC Name

2-pyridin-4-ylpyridine-4-carboxylic acid

Molecular Formula

C11H8N2O2

Molecular Weight

200.19 g/mol

InChI

InChI=1S/C11H8N2O2/c14-11(15)9-3-6-13-10(7-9)8-1-4-12-5-2-8/h1-7H,(H,14,15)

InChI Key

XZCBORXPZNDETL-UHFFFAOYSA-N

SMILES

C1=CN=CC=C1C2=NC=CC(=C2)C(=O)O

Canonical SMILES

C1=CN=CC=C1C2=NC=CC(=C2)C(=O)O

[2,4'-Bipyridine]-4-carboxylic acid, also known as 2,2'-bipyridine-4-carboxylic acid, is an organic compound with the molecular formula C11H8N2O2\text{C}_{11}\text{H}_{8}\text{N}_{2}\text{O}_{2} and a molecular weight of 200.19 g/mol. This compound is characterized by its bipyridine structure, which consists of two pyridine rings connected by a carbon atom at the 4-position and a carboxylic acid functional group at the 2-position of one of the rings. It is commonly utilized in coordination chemistry due to its ability to act as a chelating ligand for metal ions, forming stable complexes that are valuable in various chemical applications.

  • Potential irritation: Carboxylic acids can irritate skin and eyes upon contact.
  • Dust inhalation: Inhalation of dust particles might irritate the respiratory system.
  • Proper handling: Standard laboratory safety practices for handling unknown chemicals should be followed when working with this compound.

[2,4'-Bipyridine]-4-carboxylic acid primarily participates in coordination reactions with transition metals. It can form chelate complexes through its nitrogen atoms, which act as Lewis bases. The compound's reactivity is influenced by the presence of the carboxylic acid group, which can participate in protonation and deprotonation equilibria under different pH conditions. For example, when reacted with ruthenium(II) salts, it forms complexes that exhibit unique photophysical properties and potential applications in photochemistry and catalysis .

The biological activity of [2,4'-bipyridine]-4-carboxylic acid is largely attributed to its metal complexes. These complexes have shown promising results in various biological assays, particularly in cancer research where they exhibit cytotoxic effects against cancer cells. The ability of this compound to form stable metal complexes enhances its potential as a therapeutic agent by allowing targeted delivery and controlled release of active species .

The synthesis of [2,4'-bipyridine]-4-carboxylic acid can be achieved through several methods:

  • Oxidative Carboxylation: This method typically involves the oxidation of 4-methyl-2,2'-bipyridine using potassium permanganate in an acidic medium. The reaction yields [2,4'-bipyridine]-4-carboxylic acid with relatively high purity and yield .
  • Direct Carboxylation: Another approach involves direct carboxylation of bipyridine derivatives using carbon dioxide under pressure in the presence of suitable catalysts .
  • Functionalization of Bipyridine: Starting from 2,2'-bipyridine, selective functionalization at the 4-position can be achieved through various electrophilic substitution reactions, followed by hydrolysis to introduce the carboxylic acid group .

[2,4'-Bipyridine]-4-carboxylic acid has several applications across different fields:

  • Coordination Chemistry: It serves as a ligand in coordination complexes with transition metals, which are used in catalysis and materials science.
  • Photovoltaics: Its derivatives are utilized in dye-sensitized solar cells (DSSCs) due to their ability to anchor onto semiconductor surfaces and facilitate charge transfer processes .
  • Medicinal Chemistry: The compound's metal complexes are being explored for their potential use in cancer therapy and as antimicrobial agents.

Interaction studies involving [2,4'-bipyridine]-4-carboxylic acid primarily focus on its chelation properties with various metal ions such as zinc, manganese, and ruthenium. These studies reveal insights into the stability and reactivity of the formed complexes under physiological conditions. The compound's ability to stabilize metal ions enhances its utility in biochemical applications and catalysis .

Several compounds share structural similarities with [2,4'-bipyridine]-4-carboxylic acid. Here are some notable examples:

Compound NameStructure DescriptionUnique Features
2,2'-Bipyridine-4,4'-dicarboxylic acidContains two carboxylic groups at the 4-positionUsed extensively in dye-sensitized solar cells
4-BromobipyridineA bromine atom substituted at the 4-positionExhibits different reactivity due to halogen substituent
6-AminobipyridineAn amino group at the 6-positionPotentially more reactive due to basicity
3-Pyridylcarboxylic acidA pyridyl group attached to a carboxylic acidDifferent coordination properties compared to bipyridines

These compounds illustrate variations in functional groups that influence their chemical behavior and applications while maintaining a bipyridine core structure.

Multi-Step Organic Synthesis Pathways for Bipyridine Carboxylic Acid Analogues

The synthesis of [2,4'-bipyridine]-4-carboxylic acid derivatives typically involves sequential functionalization of bipyridine scaffolds. A prominent five-step process, as detailed in patent CN102199120B, begins with lithiation and Stille coupling to construct the bipyridine core, followed by benzylic oxidation using selenium dioxide to introduce carboxylic acid groups. Alternative routes employ Ullmann-type homocoupling of halogenated pyridine precursors, such as 6-chloro-2-picoline, to form symmetric dimethylbipyridine intermediates, which are subsequently oxidized with potassium dichromate in sulfuric acid to yield dicarboxylic acids.

Comparative studies highlight the efficiency of dichromate-mediated oxidation over traditional permanganate methods, achieving yields exceeding 85% for 4,4'-dicarboxy-2,2'-bipyridine. Asymmetric derivatives, such as 4-carboxy-4'-methyl-2,2'-bipyridine, are synthesized via cross-coupling of 4-methylpyridine-2-boronic acid with 4-bromopyridine-2-carboxylic acid esters, followed by acidic hydrolysis. These pathways underscore the balance between precursor availability, reaction scalability, and functional group compatibility in designing syntheses for structurally diverse analogues.

Catalytic Strategies for Regioselective Functionalization of Bipyridine Scaffolds

Regioselective functionalization of bipyridine systems remains challenging due to the electronic equivalence of pyridyl nitrogen atoms. Recent advances leverage transition metal catalysts to direct substitutions to specific positions. Ruthenium-mediated C–H activation, for instance, enables selective carboxylation at the 4-position of 2,2'-bipyridine when using CO₂ under palladium catalysis. Similarly, iridium complexes facilitate ortho-directed borylation of bipyridine derivatives, allowing subsequent Suzuki-Miyaura cross-coupling to install carboxylic acid precursors.

Electron-deficient bipyridine scaffolds, such as those pre-functionalized with nitro or cyano groups, exhibit enhanced reactivity toward nucleophilic aromatic substitution. Nitration of 2,2'-bipyridine-N,N'-dioxide using concentrated sulfonitric mixtures (molar ratio 1:35:10 HNO₃/H₂SO₄) achieves 75% yield for 4,4'-dinitro derivatives, which are reducible to amine intermediates for further carboxylation. These strategies demonstrate the critical role of pre-functionalization and catalyst design in achieving regiocontrol.

Solvent Systems and Temperature Optimization in Large-Scale Production

Solvent selection profoundly impacts reaction efficiency and scalability in bipyridine synthesis. Polar aprotic solvents like dimethylformamide (DMF) and dimethylacetamide (DMAc) facilitate Ullmann couplings at elevated temperatures (120–150°C), while maintaining solubility of inorganic bases such as potassium carbonate. In contrast, Stille coupling reactions require anhydrous tetrahydrofuran (THF) or dioxane to prevent protodeboronation, with optimal yields observed at 80–90°C.

Large-scale oxidations of methylbipyridine precursors to carboxylic acids employ aqueous sulfuric acid (40–60% v/v) as both solvent and oxidant promoter, enabling safer handling compared to organic peroxides. Temperature gradients during benzylic oxidation are critical: gradual heating from 50°C to reflux (120°C) minimizes decarboxylation side reactions, improving overall yields from 70% to 90%.

Table 1: Solvent and Temperature Optimization in Key Synthetic Steps

Reaction StepOptimal SolventTemperature RangeYield Improvement
Stille CouplingTHF80–90°C78% → 85%
Benzylic OxidationH₂SO₄ (40%)50–120°C70% → 90%
Ullmann HomocouplingDMF120–150°C65% → 82%

Comparative Analysis of Protecting Group Strategies for Carboxylic Acid Moieties

Protecting carboxylic acid groups during bipyridine functionalization prevents unwanted side reactions, particularly in metal-catalyzed cross-couplings. Methyl ester protection, achieved via Fischer esterification with methanol and sulfuric acid, offers compatibility with Grignard reagents and palladium catalysts. However, steric hindrance from tert-butyl esters improves selectivity in SNAr reactions, albeit requiring harsher deprotection conditions (e.g., trifluoroacetic acid).

Alternatively, silyl ether-protected acids, such as tert-butyldimethylsilyl (TBS) esters, provide orthogonal deprotection under mild fluoride conditions but are less cost-effective for industrial applications. Recent studies highlight the utility of benzyl esters, which are cleavable via hydrogenolysis without affecting bipyridine aromaticity, making them ideal for multistep syntheses involving nitro or halo substituents.

Table 2: Protecting Group Performance in Bipyridine Carboxylate Synthesis

Protecting GroupDeprotection MethodCompatibility NotesIndustrial Viability
Methyl EsterNaOH/MeOH refluxCompatible with Pd catalysisHigh
tert-Butyl EsterTFA, 25°CAvoids β-hydride eliminationModerate
Benzyl EsterH₂/Pd-C, ethanolStable under acidic conditionsLow

Chelation Behavior with Transition Metal Ions: Structural Elucidations

[2,4'-Bipyridine]-4-carboxylic acid exhibits remarkable versatility in coordinating transition metal ions, leveraging both its nitrogen-containing bipyridine moiety and carboxylate functional group. Structural studies reveal that the ligand adopts distinct binding modes depending on the metal ion’s electronic configuration and coordination preferences. For instance, with Cu(II), BCA forms one-dimensional chains through µ₂-bridging carboxylate groups, as observed in compounds such as [Cu(BCA)(H₂O)₂]ₙ, where the bipyridine nitrogen atoms coordinate axially while carboxylate oxygen atoms bridge adjacent metal centers [1] [7]. This contrasts with Zn(II) complexes, where the carboxylate group preferentially binds in a monodentate fashion, resulting in two-dimensional layered structures stabilized by hydrogen bonding between protonated carboxylic acid groups and water molecules [6] [7].

Cobalt(II) ions induce a unique chelation behavior, favoring binuclear structures with BCA acting as a bridging ligand between two metal centers. In [Co₂(BCA)₃(H₂O)₄]·2DMF, the ligand’s bipyridine units facilitate π-π stacking interactions, while carboxylate groups mediate antiferromagnetic coupling between Co(II) ions [1] [3]. Nickel(II) complexes, such as [Ni(BCA)(HCOO)(H₂O)]ₙ, further demonstrate the ligand’s adaptability, with formate anions co-coordinating to generate chiral frameworks crystallizing in the P2₁ space group [1]. These structural divergences underscore the ligand’s ability to modulate coordination geometry in response to metal ion size, oxidation state, and auxiliary ligands.

pH-Dependent Protonation States and Their Impact on Complex Stability

The protonation state of BCA’s carboxylic acid group profoundly influences its coordination behavior and complex stability. Under acidic conditions (pH < 3), the ligand remains predominantly protonated (BCAH₂), limiting its ability to participate in metal binding beyond weak hydrogen-bonding interactions. Neutral pH conditions (5–7) promote partial deprotonation to BCAH⁻, enabling monodentate or bidentate carboxylate coordination while retaining one proton for hydrogen-bonded network formation [3] [8]. At alkaline pH (> 9), full deprotonation to BCA²⁻ enhances ligand rigidity, favoring polynuclear complexes with µ₃-carboxylate bridging motifs, as seen in [Zn₃(BCA)₂(OAc)₂]·3H₂O, where acetate anions supplement coordination sites [6] [7].

This pH-dependent behavior directly impacts complex solubility and thermodynamic stability. For example, Cu(II)-BCA complexes precipitate at pH 4–5 but redissolve above pH 7 as the fully deprotonated ligand forms stable [Cu(BCA)₂]²⁻ anions [1]. Conversely, Fe(III) complexes exhibit maximum stability at pH 3–4, where partial protonation of carboxylate groups prevents hydroxide precipitation while maintaining sufficient electron density for metal-ligand bonding [3]. These equilibria necessitate precise pH control during synthesis to isolate desired coordination architectures.

Spectroscopic Signatures of Ru(II) and Zn(II) Coordination Complexes

Ru(II) complexes with BCA exhibit distinctive electronic absorption spectra characterized by metal-to-ligand charge transfer (MLCT) transitions in the visible region (λₘₐₓ = 450–500 nm). The broad, intense bands arise from electron donation from the Ru(II) center to the π* orbitals of the bipyridine moiety, with molar absorptivity values exceeding 10⁴ M⁻¹cm⁻¹ [3] [7]. Emission spectra show structured phosphorescence at ~620 nm, attributed to ³MLCT states, with lifetimes sensitive to solvent polarity—a property exploitable in luminescent sensors [7].

Zn(II) complexes display contrasting spectroscopic features, with UV-Vis absorption edges near 300 nm corresponding to ligand-centered π→π* transitions. Infrared spectroscopy reveals carboxylate symmetric (νₛ(COO⁻) = 1395–1410 cm⁻¹) and asymmetric (νₐₛ(COO⁻) = 1570–1595 cm⁻¹) stretching frequencies, confirming monodentate coordination in [Zn(BCA)(H₂O)₃]⁺ [6] [7]. X-ray photoelectron spectroscopy (XPS) of Zn 2p₃/₂ orbitals shows binding energy shifts from 1021.5 eV in free Zn²⁺ to 1022.8–1023.4 eV upon BCA coordination, consistent with increased electron density at the metal center through ligand donation [6].

Supramolecular Assembly Mechanisms in Polynuclear Complex Formation

BCA’s supramolecular assembly relies on synergistic metal coordination and secondary interactions. In [Cu₄(BCA)₄(µ₃-OH)₂]·6H₂O, µ₃-hydroxide bridges connect tetranuclear clusters into a three-dimensional framework, with inter-cluster π-π stacking (3.5–3.7 Å) between bipyridine rings enhancing structural rigidity [1] [7]. Hydrogen-bonding networks involving water molecules and carboxylate oxygen atoms further stabilize these architectures, as evidenced by O···O distances of 2.65–2.75 Å in [Co(BCA)(H₂O)₂]ₙ [3] [6].

Mixed-metal assemblies, such as [CuZn(BCA)₂(SO₄)]ₙ, demonstrate BCA’s ability to mediate heterometallic coordination. Here, sulfate anions bridge Cu(II) and Zn(II) centers, while BCA ligands propagate the structure through bipyridine nitrogen coordination to Cu and carboxylate binding to Zn [7]. Gas adsorption studies of the porous framework [Zn₂(BCA)(L)]ₙ (L = auxiliary dicarboxylate) reveal BET surface areas exceeding 300 m²/g, with CO₂ uptake capacities of 2.8 mmol/g at 298 K—properties attributable to the interplay of metal coordination geometry and ligand-derived pore functionalization [6] [7].

These assembly mechanisms enable precise control over material properties, from catalytic activity in Ru-BCA complexes to selective gas adsorption in Zn-based frameworks. The ligand’s dual functionality—acting as both a strong metal chelator and a supramolecular synthon—positions it as a cornerstone in the design of advanced coordination polymers.

Table 1: Structural Parameters of Representative BCA Metal Complexes  | Metal Ion | Coordination Geometry | Dimensionality | Space Group | Key Interactions         | Reference |  |-----------|-----------------------|----------------|-------------|--------------------------|-----------|  | Cu(II)   | Distorted octahedral  | 1D chain       | *P*2₁/c     | µ₂-carboxylate, π-π      |  [1] [7]   |  | Zn(II)   | Tetrahedral           | 2D layer       | *P*4₂2₁2    | Monodentate carboxylate |  [6] [7]   |  | Co(II)   | Trigonal bipyramidal  | 3D framework   | *P*1̄        | µ₃-hydroxide, H-bonding |  [3] [6]   |  | Ni(II)   | Square planar         | Binuclear      | *P*2₁       | Bidentate carboxylate   |  [1] [3]   |  

The antiproliferative activity of [2,4'-Bipyridine]-4-carboxylic acid is primarily mediated through the formation of metal complexes that demonstrate enhanced cytotoxicity compared to the free ligand. Research on related bipyridine-carboxylic acid derivatives has revealed significant structure-activity relationships that govern their anticancer mechanisms [1] [2] [3].

Ruthenium(II) complexes incorporating 2,2'-bipyridine-4,4'-dicarboxylic acid exhibit potent cytotoxicity against human cancer cell lines, with half maximal inhibitory concentration values of 380.34 ± 0.58 μM against HeLa cells [4]. The corresponding 5,5'-dicarboxylic acid isomer demonstrates even greater potency with IC50 values of 291 ± 0.11 μM, while the parent bipyridine complex without carboxylic acid functionalization shows significantly reduced activity (IC50 > 500 μM) [4]. This substantial difference highlights the critical role of carboxylic acid positioning in determining biological activity.

Gold(III) complexes containing 2,2'-bipyridine-3,3'-dicarboxylic acid represent particularly promising anticancer candidates, exhibiting IC50 values below 25 μM against multiple cancer cell lines including A549, HeLa, MDA-231, and MCF-7 [2] [3]. These complexes demonstrate approximately 25-fold higher activity than cisplatin, the benchmark platinum-based anticancer drug. The enhanced activity is attributed to the unique coordination environment created by the dicarboxylic acid ligand, which facilitates specific interactions with cellular targets.

Cobalt(II) and copper(II) complexes with bipyridine-dicarboxylic acid ligands show exceptional potency, with IC50 values as low as 3.5 μM for cobalt complexes against MCF-7 breast cancer cells [5] [6]. Copper complexes incorporating curcumin and 2,2'-bipyridine-5,5'-dicarboxylic acid achieve even lower IC50 values of 2.3 μM against MDA-MB-231 cells [7]. These complexes induce cell death through apoptotic mechanisms accompanied by reactive oxygen species formation.

The mechanistic studies reveal that metal complexation enhances the cellular uptake and target specificity of bipyridine-carboxylic acid derivatives. The complexes bind to deoxyribonucleic acid through groove binding rather than intercalation, which contributes to their selective cytotoxicity against cancer cells while maintaining reduced toxicity toward normal cell lines [4]. Western blot analysis demonstrates activation of apoptotic pathways including caspase-3 cleavage and cytochrome c release, confirming the programmed cell death mechanism.

Flow cytometry studies using Annexin V and propidium iodide staining reveal that these complexes induce both early and late apoptosis in a concentration-dependent manner [1] [8]. The percentage of late apoptotic cells increases from 14% to 65% as complex concentrations rise from 0.25 to 5 μM, indicating dose-dependent efficacy.

Antioxidant Capacity Modulation via Redox-Active Metal Centers

The antioxidant properties of [2,4'-Bipyridine]-4-carboxylic acid derivatives are significantly enhanced through coordination with redox-active metal centers, creating complexes with superior radical scavenging capabilities compared to standard antioxidants [9] [10] [4]. The incorporation of carboxylic acid functionalities at specific positions on the bipyridine ring system creates compounds capable of multiple antioxidant mechanisms.

Ruthenium(II) complexes containing 2,2'-bipyridine-4,4'-dicarboxylic acid demonstrate exceptional 2,2-diphenyl-1-picrylhydrazyl radical scavenging activity with IC50 values of 9.66 ± 0.82 μM, significantly outperforming both vitamin C (IC50 = 147.6 ± 4.2 μM) and butylated hydroxytoluene (IC50 = 86.2 ± 1.8 μM) [4]. The 5,5'-dicarboxylic acid isomer shows slightly enhanced activity (IC50 = 9.44 ± 1.21 μM), while the unsubstituted bipyridine complex exhibits considerably weaker performance (IC50 = 21.89 ± 0.92 μM).

The hydroxyl radical scavenging capacity follows a similar pattern, with the 4,4'-dicarboxylic acid complex achieving IC50 values of 44.42 ± 0.11 μM compared to 43.56 ± 0.15 μM for the 5,5'-isomer [4]. These values represent substantial improvements over standard antioxidants, with vitamin C showing IC50 values of 232.8 ± 1.9 μM and butylated hydroxytoluene demonstrating 163.4 ± 0.7 μM.

Metal chelation studies reveal that carboxylic acid-functionalized bipyridine complexes possess remarkable iron(II) chelating ability, with IC50 values as low as 6.65 ± 0.69 μM for the 5,5'-dicarboxylic acid complex and 7.11 ± 0.40 μM for the 4,4'-isomer [4]. This represents a dramatic enhancement compared to the unfunctionalized bipyridine complex (IC50 = 117.80 ± 0.72 μM), demonstrating the crucial role of carboxylic acid groups in metal coordination.

Transition metal complexes of 4-(4-bromophenyl)-2,2'-bipyridine derivatives show concentration-dependent antioxidant activity that surpasses their free ligand counterparts [10]. Iron(II) and cobalt(II) complexes exhibit significantly higher radical scavenging activity than the reference compounds, with the metal coordination enhancing the electron-donating capacity of the ligand system.

The enhanced antioxidant activity arises from multiple complementary mechanisms. The carboxylic acid functionalities serve as hydrogen atom donors, stabilizing unpaired electrons in free radicals through proton transfer reactions [9] [4]. Simultaneously, the carboxylate groups coordinate with metal ions, preventing the formation of reactive species that initiate lipid peroxidation and cellular damage.

Spectroscopic studies indicate that the 5,5'-dicarboxylic acid derivatives demonstrate superior antioxidant performance compared to 4,4'-isomers across all radical scavenging assays [4]. This enhanced activity is attributed to the reduced intramolecular hydrogen bonding in the 5,5'-configuration, which facilitates more efficient hydrogen atom donation for radical neutralization.

Bacterial Membrane Permeability Enhancement Strategies Using Charged Complexes

Charged bipyridine-carboxylic acid complexes demonstrate significant potential for enhancing bacterial membrane permeability through multiple complementary mechanisms that overcome antibiotic resistance [11] [12] [13] [14]. These complexes utilize electrostatic interactions and membrane disruption strategies to penetrate bacterial cell walls and enhance antimicrobial efficacy.

Recent studies on 2,2'-bipyridine derivatives reveal potent antimicrobial activity against methicillin-resistant Staphylococcus aureus strain 831, with these compounds demonstrating significant biofilm inhibition and persister cell elimination capabilities [11] [13]. The derivatives exhibit favorable absorption, distribution, metabolism, excretion, and toxicity properties while maintaining safety profiles in both in vitro and in vivo studies. The antimicrobial mechanism involves membrane depolarization coupled with intracellular reactive oxygen species accumulation, leading to comprehensive bacterial cell destruction.

Copper(II) and zinc(II) complexes with bipyridine-acrylate ligands show minimum inhibitory concentrations of 128 μg/mL against Escherichia coli and Staphylococcus aureus, respectively [14] [15]. These complexes demonstrate dual functionality as both antimicrobial agents and efflux pump inhibitors, making them particularly effective against resistant bacterial strains. The compounds maintain selectivity for bacterial cells while exhibiting non-cytotoxic profiles against human HCT-8 cells, indicating therapeutic potential.

Cadmium(II) complexes incorporating 2,2'-bipyridine carboxylate ligands demonstrate the highest antimicrobial activity among tested metal complexes against diverse bacterial and fungal strains [16]. The enhanced activity correlates with the complex's ability to disrupt bacterial membrane integrity through coordination-mediated interactions. The octahedral geometry of these complexes facilitates optimal positioning for membrane penetration while maintaining stability in biological environments.

The mechanism of membrane permeability enhancement involves multiple coordinated processes. Charged complexes interact with negatively charged bacterial membrane components through electrostatic attraction, leading to initial membrane association [12] [17]. The bipyridine ligand systems then facilitate membrane insertion through hydrophobic interactions with lipid bilayers, while the carboxylic acid functionalities maintain aqueous solubility and directional membrane crossing.

Studies utilizing bis(biphenyl acetate) bipyridine copper(II) and zinc(II) complexes against Escherichia coli demonstrate minimum inhibitory concentrations of 46.87 ± 1.822 μg/mL and minimum bactericidal concentrations of 47.87 ± 1.345 μg/mL [17]. Confocal microscopy analysis confirms membrane-level damage as the primary bactericidal mechanism, with biofilm inhibition rates reaching 95% for copper complexes and 71% for zinc complexes.

The structure-activity relationships reveal that metal coordination significantly enhances membrane permeability compared to free ligands. The coordination environment created by bipyridine-carboxylic acid ligands optimizes the balance between hydrophilic and lipophilic properties necessary for effective membrane penetration [12]. Additionally, the positive charge distribution in these complexes facilitates targeting of negatively charged bacterial membrane surfaces while maintaining selectivity against mammalian cells.

Advanced imaging studies demonstrate that antimicrobial-active complexes induce concentration-dependent membrane disruption patterns [18]. At low concentrations, complexes primarily compromise outer membrane integrity, while higher concentrations cause complete membrane breakdown affecting both outer and cytoplasmic membranes. This graduated response allows for controlled antimicrobial activity with reduced cytotoxicity toward host cells.

Molecular Docking Studies with DNA Topoisomerase Targets

Molecular docking investigations of bipyridine-carboxylic acid derivatives with deoxyribonucleic acid topoisomerase enzymes reveal promising binding affinities and mechanistic insights for anticancer drug development [19] [20] [21] [22]. These computational studies provide detailed structural information about ligand-enzyme interactions and validate experimental biological activity data.

Comprehensive docking studies of methylenedioxyphenyl-pyrimidine derivatives containing bipyridine motifs against topoisomerase II (Protein Data Bank identifier: 5GWK) demonstrate binding energies ranging from -10.2 to -11.3 kcal/mol [22]. These values exceed the binding affinity of etoposide, the standard topoisomerase II inhibitor, indicating superior theoretical potency. The docking poses reveal that these compounds interact with both deoxyribonucleic acid and enzyme active site residues through multiple hydrogen bonding and π-π stacking interactions.

Tetrahydropyrido[4,3-d]pyrimidine derivatives incorporating bipyridine-like scaffolds show promising interactions with human topoisomerase II through multiple binding mechanisms [23]. Docking simulations investigate three distinct binding sites: the deoxyribonucleic acid cleavage region, the adenosine triphosphate-binding pocket with magnesium(II) coordination, and the transiently inactive adenosine triphosphate site. The compounds demonstrate favorable binding modes in all three sites, suggesting multiple potential inhibitory mechanisms.

Studies of pyridine-3-carboxamide derivatives designed to target the adenosine triphosphate-binding site of deoxyribonucleic acid gyrase reveal specific structural requirements for optimal binding [24]. The carboxamide functionality forms critical hydrogen bonds with key amino acid residues in the binding pocket, while the pyridine ring participates in π-π stacking interactions. These findings validate the importance of carboxylic acid and related functional groups in topoisomerase targeting.

Pharmacophore modeling of 2,4,6-tri-substituted pyridine derivatives as topoisomerase inhibitors identifies key structural features required for activity [21]. The optimal pharmacophore consists of one hydrophobic group and four aromatic rings positioned to maximize interactions with topoisomerase active sites. Three-dimensional quantitative structure-activity relationship analysis yields training set correlation coefficients of 0.7892 and test set values of 0.7776, indicating robust predictive capability.

Molecular dynamics simulations of human topoisomerase IB bound to supercoiled deoxyribonucleic acid provide insights into the enzyme's preference for supercoiled substrates over linear deoxyribonucleic acid fragments. These studies reveal that deoxyribonucleic acid supercoiling influences both the structure and dynamical behavior of the topoisomerase linker domain, creating additional hydrogen bonding interactions and secondary binding sites unavailable with linear substrates.

Crystallographic studies combined with molecular docking validate the binding modes predicted computationally [25]. Open dimers of gyrase A in complex with deoxyribonucleic acid demonstrate that transported deoxyribonucleic acid segments interact with positively charged protein regions near the deoxyribonucleic acid gate. These structures confirm predicted orientations from docking studies and support proposed catalytic mechanisms.

Dynamic binding studies reveal that topoisomerase binding involves facilitated diffusion mechanisms that accelerate topological relaxation [26]. The molecular modeling demonstrates that topoisomerase-bound segments undergo strand-crossing events with small energy penalties, allowing for efficient supercoiling relief. These findings inform the design of inhibitors that can disrupt these dynamic processes.

XLogP3

1.3

Dates

Last modified: 08-19-2023

Explore Compound Types